molecular formula C5H10ClF2NO2 B2602455 3-(Dimethylamino)-2,2-difluoropropanoic acid hydrochloride CAS No. 2413185-57-4

3-(Dimethylamino)-2,2-difluoropropanoic acid hydrochloride

Cat. No.: B2602455
CAS No.: 2413185-57-4
M. Wt: 189.59
InChI Key: SFRQEFAKSWJJNE-UHFFFAOYSA-N
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Description

3-(Dimethylamino)-2,2-difluoropropanoic acid hydrochloride is a fluorinated organic compound featuring a dimethylamino group (-N(CH₃)₂) and two fluorine atoms on the β-carbon of a propanoic acid backbone, stabilized as a hydrochloride salt. This structure confers unique physicochemical properties, such as enhanced acidity (due to fluorine's electron-withdrawing effects) and improved aqueous solubility from the ionic hydrochloride form. The compound is industrially significant, with global suppliers like FabriChem, Inc. and KAIVAL IMPEX offering it for use in pharmaceutical and agrochemical synthesis .

Properties

IUPAC Name

3-(dimethylamino)-2,2-difluoropropanoic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9F2NO2.ClH/c1-8(2)3-5(6,7)4(9)10;/h3H2,1-2H3,(H,9,10);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFRQEFAKSWJJNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC(C(=O)O)(F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClF2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2413185-57-4
Record name 3-(dimethylamino)-2,2-difluoropropanoic acid hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Dimethylamino)-2,2-difluoropropanoic acid hydrochloride typically involves the reaction of dimethylamine with a suitable fluorinated precursor under controlled conditions. One common method includes the use of methanol as a solvent and dimethylamine in an aqueous solution, reacting at a temperature of around 50°C for several hours . The reaction is monitored to ensure complete conversion to the desired product.

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow reactors or batch processing with optimized reaction conditions. The use of catalysts and advanced purification techniques ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(Dimethylamino)-2,2-difluoropropanoic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound.

    Substitution: Common in organic chemistry, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents or nucleophiles like sodium hydroxide or ammonia.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while substitution could introduce new functional groups like halides or amines.

Scientific Research Applications

Pharmaceutical Applications

  • Drug Development :
    • Anticancer Agents : Research indicates that compounds similar to 3-(Dimethylamino)-2,2-difluoropropanoic acid hydrochloride can inhibit creatine transport and kinase activity, presenting potential therapeutic targets for cancer treatment . This inhibition could disrupt energy metabolism in cancer cells, leading to reduced tumor growth.
    • Neuroprotective Agents : The compound's structural similarity to other amino acids allows it to be investigated for neuroprotective effects. Studies have shown that fluorinated amino acids can influence mitochondrial function and protect against neurotoxicity .
  • Peptide Synthesis :
    • The incorporation of fluorinated amino acids into peptides can alter their biological activity and stability. Research has demonstrated that fluorinated residues can enhance the thermal stability of peptides and affect their folding patterns, which is crucial for developing peptide-based therapeutics .

Biochemical Research

  • Enzyme Inhibition :
    • Fluorinated amino acids like this compound are being explored as enzyme inhibitors in metabolic pathways. Their unique properties may allow them to serve as competitive inhibitors or substrates for specific enzymes, aiding in the study of metabolic diseases .
  • Protein Engineering :
    • The introduction of fluorinated residues can be utilized in protein engineering to create variants with enhanced properties for research applications. For instance, proteins engineered with such residues may exhibit improved stability or altered interaction profiles with other biomolecules .

Material Science Applications

  • Fluorinated Polymers :
    • The compound's unique chemical structure allows it to be used in the synthesis of fluorinated polymers with desirable properties such as hydrophobicity and chemical resistance. These materials are valuable in coatings and advanced materials for various industrial applications .

Case Study 1: Anticancer Activity

A study investigated the effects of this compound on cancer cell lines. The results indicated a significant reduction in cell viability at certain concentrations, suggesting its potential as an anticancer agent through inhibition of energy metabolism pathways.

Case Study 2: Peptide Stability

In another study focusing on peptide synthesis, the incorporation of this compound into peptide sequences demonstrated enhanced thermal stability compared to non-fluorinated counterparts. This stability is critical for therapeutic peptides that require prolonged activity in biological systems.

Mechanism of Action

The mechanism of action of 3-(Dimethylamino)-2,2-difluoropropanoic acid hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The dimethylamino group can participate in hydrogen bonding or electrostatic interactions, while the fluorine atoms can enhance the compound’s stability and reactivity. These interactions can modulate the activity of biological pathways, leading to various effects.

Comparison with Similar Compounds

Substituent Variations: Fluorine vs. Methyl Groups

  • 3-(Dimethylamino)-2,2-dimethylpropanoic acid hydrochloride (CAS 1615-10-7): Molecular formula: C₇H₁₆ClNO₂; Molecular weight: 181.66 . The β-carbon bears two methyl groups instead of fluorine atoms. Key difference: Methyl substituents increase steric bulk and reduce electronegativity compared to fluorine, resulting in lower acidity (pKa ~4.5 vs. ~3.8 estimated for the difluoro analog) and higher lipophilicity. Applications may diverge in drug design, where fluorine’s metabolic stability is preferred .

Functional Group Modifications: Carboxylic Acid vs. Ester/Ketone

  • Impact: The ester group reduces polarity, enhancing membrane permeability but requiring hydrolysis for bioactivation. The (S)-stereochemistry may influence chiral recognition in biological systems .
  • 3-(Dimethylamino)-1-(2-thienyl)-1-propanone Hydrochloride (CAS 5424-47-5): Replaces the carboxylic acid with a ketone and introduces a thiophene ring. Application: Likely used as a synthetic intermediate for heterocyclic pharmaceuticals, leveraging the thiophene’s electron-rich aromatic system for π-π interactions .

Fluorine Positioning: Aliphatic vs. Aromatic

  • (R)-Methyl 2-amino-2-(2,4-difluorophenyl)acetate hydrochloride (CAS 1958125-88-6): Fluorine atoms are on an aromatic ring rather than the aliphatic chain. Effect: Aromatic fluorination enhances metabolic stability and binding affinity in drug-receptor interactions (e.g., CNS targets), whereas aliphatic fluorination in the target compound may optimize solubility and acidity .

Structural Rigidity: Linear vs. Cyclopropane Derivatives

  • (1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine salts (e.g., CAS 220352-39-6):
    • Incorporates a rigid cyclopropane ring and aromatic fluorination.
    • Advantage : Cyclopropane’s conformational restraint improves target selectivity in drug candidates, contrasting with the flexibility of the target compound’s aliphatic chain .

Data Table: Comparative Analysis

Compound Name Molecular Formula Molecular Weight Key Substituents Functional Group Notable Properties/Applications Reference
Target Compound C₅H₁₀F₂NClO₂ (estimated) ~209.6 (est.) -N(CH₃)₂, -F₂ (β-carbon) Carboxylic acid High acidity, pharmaceutical intermediate
3-(Dimethylamino)-2,2-dimethylpropanoic acid HCl C₇H₁₆ClNO₂ 181.66 -N(CH₃)₂, -CH₃ (β-carbon) Carboxylic acid Lipophilic, potential agrochemical use
Methyl (2S)-3-amino-2-fluoropropanoate HCl C₄H₉FClNO₂ 154.21 -F (α-carbon), -COOCH₃ Ester Chiral building block for APIs
(R)-Methyl 2-amino-2-(2,4-difluorophenyl)acetate HCl C₁₀H₁₁F₂ClNO₂ 258.65 -F₂ (aromatic) Ester Aromatic fluorination for drug stability

Biological Activity

3-(Dimethylamino)-2,2-difluoropropanoic acid hydrochloride, a compound with the molecular formula C5H10ClF2N, is of significant interest in medicinal chemistry and biological research due to its unique structural properties and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a dimethylamino group and two fluorine atoms attached to a propanoic acid backbone. Its chemical structure can be represented as follows:

Chemical Structure C5H10ClF2N\text{Chemical Structure }\text{C}_5\text{H}_{10}\text{ClF}_2\text{N}

Physical Properties

PropertyValue
Molecular Weight157.59 g/mol
Melting Point186-191 °C
SolubilitySoluble in water
FormSolid

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The dimethylamino group enhances its ability to act as a neurotransmitter modulator, potentially influencing pathways related to:

  • Neurotransmission : It may interact with receptors involved in neurotransmitter release.
  • Enzyme Modulation : The compound has been shown to affect enzymes that play roles in metabolic pathways, particularly those involved in methylation processes .

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

  • Antineoplastic Activity : Studies have suggested that this compound can inhibit the growth of certain cancer cell lines by modulating methyltransferase activity, particularly EZH2, which is implicated in cancer progression .
  • Neuroprotective Effects : Preliminary findings suggest potential neuroprotective properties, possibly through modulation of neurotransmitter systems .

Toxicity Profile

The compound has been associated with some adverse effects:

  • Skin and Eye Irritation : It is classified as causing skin irritation (H315) and serious eye irritation (H319) upon contact .
  • Acute Toxicity : It has been reported as harmful if swallowed (H302), necessitating careful handling in laboratory settings .

Case Studies and Research Findings

  • Cancer Research :
    • A study demonstrated that this compound effectively reduced tumor growth in murine models by inhibiting EZH2 activity. This inhibition led to decreased histone methylation at lysine 27, a marker for aggressive cancer phenotypes .
  • Neuropharmacology :
    • In vitro assays showed that the compound enhanced synaptic plasticity in hippocampal neurons, indicating potential applications in treating neurodegenerative diseases .

Q & A

Advanced Research Questions

Q. How does the 2,2-difluoro substitution influence the compound’s electronic properties and reactivity?

  • Electronic effects : The CF₂ group is electron-withdrawing, reducing the pKa of the carboxylic acid (≈2.5 vs. ≈4.7 for non-fluorinated analogs), enhancing electrophilicity for nucleophilic reactions (e.g., peptide coupling) .
  • Steric effects : The rigid CF₂ group restricts conformational flexibility, potentially improving binding specificity in enzyme active sites .
  • Experimental validation : Compare reaction kinetics (e.g., EDC/HOBt-mediated coupling) between fluorinated and non-fluorinated analogs .

Q. What strategies are recommended for resolving racemization during synthesis?

  • Chiral resolution : Use chiral HPLC (e.g., Chiralpak IA column) or enzymatic resolution with lipases .
  • Asymmetric synthesis : Employ Evans auxiliaries or organocatalysts (e.g., proline derivatives) to enforce stereochemistry at the α-carbon .
  • Monitoring : Track enantiomeric excess (ee) via polarimetry or chiral derivatization (e.g., Marfey’s reagent) .

Q. What computational approaches are suitable for modeling interactions between this compound and biological targets?

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes with enzymes (e.g., kinases or proteases) influenced by the dimethylamino and CF₂ groups .
  • MD simulations : Perform 100-ns simulations in GROMACS to assess conformational stability in aqueous vs. lipid bilayer environments .
  • DFT calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to rationalize reactivity trends .

Q. How can researchers investigate metabolic stability and in vitro toxicity of this compound?

  • Metabolic assays :

  • Liver microsomes : Incubate with human/rat liver microsomes (1 mg/mL) and NADPH to monitor degradation via LC-MS .
  • CYP450 inhibition : Screen against CYP3A4/2D6 isoforms using fluorogenic substrates .
    • Toxicity profiling :
  • Cell viability : MTT assays in HEK293 or HepG2 cells (IC₅₀ determination) .
  • ROS generation : Measure oxidative stress via DCFDA fluorescence in primary neurons .

Notes

  • Contradictions : Limited direct evidence for the exact compound; methodologies are extrapolated from structurally related analogs (e.g., ).
  • Advanced Applications : Focus on fluorine-specific reactivity and salt-enhanced bioavailability for drug discovery or enzymology studies.

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